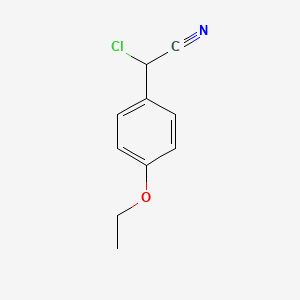
2-(3-Aminocyclopentyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminocyclopentyl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . It is characterized by the presence of an amino group attached to a cyclopentane ring and an ethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocyclopentyl)ethan-1-ol typically involves the reaction of cyclopentane derivatives with ethylene oxide and subsequent amination. One common method includes the following steps:
Cyclopentane Derivative Preparation: Cyclopentane is first functionalized to introduce a reactive group, such as a halide.
Ethylene Oxide Reaction: The cyclopentane derivative is then reacted with ethylene oxide under controlled conditions to form the corresponding ethanol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminocyclopentyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Aminocyclopentyl)ethan-1-ol finds applications in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminocyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Aminocyclopentyl)ethan-1-ol: A similar compound with the amino group attached to a different position on the cyclopentane ring.
Cyclopentylamine: A simpler compound with only the amino group attached to the cyclopentane ring.
Ethanolamine: A compound with an amino group and an ethanol moiety but without the cyclopentane ring.
Uniqueness
2-(3-Aminocyclopentyl)ethan-1-ol is unique due to the specific positioning of the amino group on the cyclopentane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
2-(3-aminocyclopentyl)ethanol |
InChI |
InChI=1S/C7H15NO/c8-7-2-1-6(5-7)3-4-9/h6-7,9H,1-5,8H2 |
Clave InChI |
BTLMXKBHAAYRKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate](/img/structure/B13009655.png)
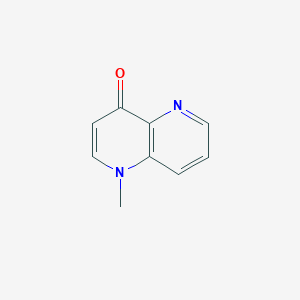
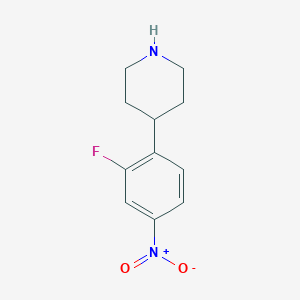
![tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13009676.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)

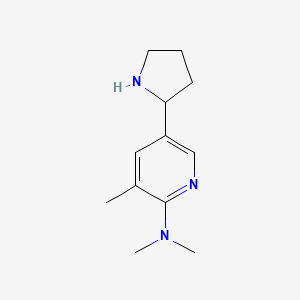
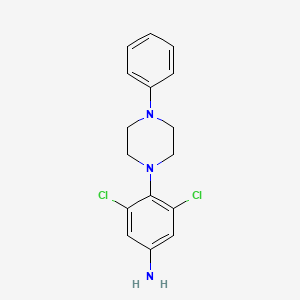
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13009703.png)
![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)
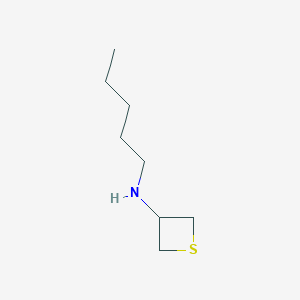
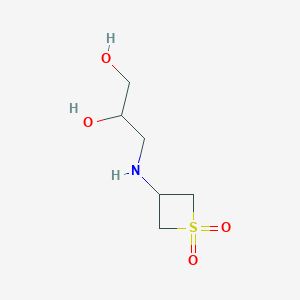
![7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B13009729.png)
